3-(4-Methoxyphenyl)-1,1-dimethylurea

Description

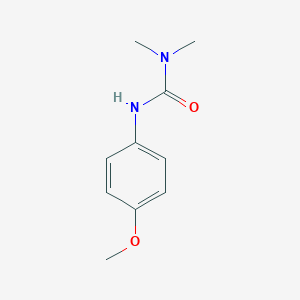

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLYWJDPJMDAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876065 | |

| Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7160-02-3 | |

| Record name | Urea, 3-(p-methoxyphenyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007160023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methoxyphenyl 1,1 Dimethylurea

Direct Synthetic Pathways and Reaction Optimization

The most common and direct methods for synthesizing ureas involve the reaction of an isocyanate with an amine or the controlled reaction of amines with a carbonyl source. These approaches are often favored for their reliability and the ready availability of starting materials.

Isocyanate-Amine Reaction Protocols

The reaction between an isocyanate and an amine is a cornerstone of urea (B33335) synthesis. For 3-(4-Methoxyphenyl)-1,1-dimethylurea, this involves the reaction of 4-methoxyphenyl (B3050149) isocyanate with unsymmetrical dimethylamine (B145610). This nucleophilic addition reaction is typically efficient and proceeds under mild conditions.

The general mechanism involves the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate that quickly rearranges to the stable urea product. The reaction is often carried out in an inert solvent to facilitate mixing and control the reaction temperature.

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, some methods utilize water as a solvent, which can promote the reaction and simplify product isolation through precipitation. organic-chemistry.orgrsc.org The use of potassium isocyanate in water provides a practical and mild route for the synthesis of N-substituted ureas. rsc.org

Stoichiometric Control and Yield Enhancement in Urea Formation

Achieving high yields and purity in urea synthesis is critically dependent on precise stoichiometric control of the reactants. In the synthesis of unsymmetrical ureas like this compound, it is crucial to control the molar ratio of the amine to the carbonyl source to prevent the formation of symmetrical byproducts.

For instance, when reacting dimethylamine with urea, a significant molar excess of dimethylamine is often used to drive the reaction towards the desired unsymmetrical product and minimize the formation of symmetrical dimethylurea. google.com Reaction temperatures are also optimized, typically in the range of 110-150°C, to ensure a homogeneous liquid system and promote the reaction to completion. google.com Studies have shown that a molar ratio of 2.5 moles of dimethylamine to 1 mole of urea can lead to essentially quantitative yields of N,N-dimethylurea. google.com

Advanced and Related Synthetic Strategies for N-Substituted Urea Derivatives

Beyond traditional methods, several advanced synthetic strategies have been developed for the formation of N-substituted ureas. These often involve transition metal catalysis and offer alternative pathways with unique benefits.

Palladium-Catalyzed Cross-Coupling Methodologies for Unsymmetrical Urea Bond Formation

Palladium catalysis has emerged as a powerful tool in organic synthesis, including the formation of ureas. Palladium-catalyzed cross-coupling reactions can be employed to construct the C-N bond in unsymmetrical ureas. These methods often involve the carbonylation of aryl halides or azides in the presence of amines. chemistryviews.org

One approach involves the palladium-catalyzed carbonylation of an aryl iodide with an amine and a carbonyl source, such as carbon monoxide or a safer alternative like chromium hexacarbonyl. chemistryviews.org This method allows for the synthesis of both symmetrical and unsymmetrical ureas in good to excellent yields. chemistryviews.org The development of sterically accessible urea-based ligands has also been shown to enhance the efficiency of palladium-catalyzed reactions for synthesizing nitrogen-containing heterocycles. nih.gov

| Catalyst System | Reactants | Carbonyl Source | Conditions | Yield | Reference |

| Pd(OAc)2/PPh3 | Aryl iodide, Sodium azide, Amine | Chromium hexacarbonyl | Toluene, 100°C, K2CO3 | Good to Excellent | chemistryviews.org |

| Pd(II) complexes | Amines | [11C]Carbon monoxide | 120°C, THF | Up to 65% | diva-portal.org |

Carbonylation Reactions for Urea Synthesis

Carbonylation reactions provide a direct route to ureas by introducing a carbonyl group between two amine fragments. These reactions can be mediated by various catalysts and carbonylating agents. Palladium-catalyzed oxidative carbonylation of amines using carbon monoxide is a notable method. acs.org This process can be highly efficient for producing both symmetrically and unsymmetrically substituted ureas. acs.org

Selenium-mediated carbonylations have also been explored for the synthesis of 11C-labelled ureas for applications such as positron emission tomography (PET). diva-portal.org Furthermore, catalyst-free methods for the carbonylation of amines with carbon dioxide have been developed, offering a greener alternative. researchgate.net

| Method | Catalyst | Carbonyl Source | Key Features | Reference |

| Oxidative Carbonylation | PdI2/KI | CO/Air | High catalytic efficiency | acs.org |

| Selenium-mediated Carbonylation | Selenium | [11C]CO | Synthesis of radiolabelled ureas | diva-portal.org |

| Catalyst-free Carbonylation | None | CO2 | Environmentally friendly | researchgate.net |

Solvent-Free Synthetic Approaches for Enhanced Green Chemistry Profiles

In line with the principles of green chemistry, solvent-free synthetic methods have gained significant attention. These approaches reduce waste and can lead to simpler purification procedures. The synthesis of ureas from amines and carbon dioxide has been successfully demonstrated under solvent-free conditions. oup.comrsc.org

One such method utilizes a basic ionic liquid as a catalyst to convert amines and CO2 into the corresponding ureas in moderate yields without the need for a dehydrating agent. rsc.org Another approach employs an oxovanadium(V) catalyst with a silylating reagent to facilitate the one-step synthesis of ureas from amines and carbon dioxide under atmospheric pressure. oup.com These solvent-free methods are not only environmentally benign but can also be highly efficient. acs.org

| Catalyst/Reagent | Reactants | Conditions | Key Advantage | Reference |

| [Bmim]OH (ionic liquid) | Amines, CO2 | Solvent-free, no dehydrating agent | Reusable catalyst | rsc.org |

| NH4VO3 / N,O-bis(trimethylsilyl)acetamide | Amines, CO2 | Atmospheric pressure | One-step synthesis | researchgate.netoup.com |

| None | α-amino acid based amino nitriles, isocyanates | Room temperature or microwave heating | Environmentally friendly | acs.org |

Microwave-Assisted Transformations in Urea Precursor Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thieme-connect.comthieme-connect.com In the context of urea synthesis, microwave irradiation has been effectively employed in the preparation of N-monosubstituted urea derivatives. thieme-connect.comresearchgate.netresearchgate.net This technique is particularly advantageous as it can provide ureas in high yield and purity. thieme-connect.comresearchgate.net

A common approach involves the reaction of amines with potassium cyanate (B1221674) in an aqueous medium under microwave irradiation. thieme-connect.comresearchgate.net For instance, a general procedure for the synthesis of N-aryl-ureas involves stirring a solution of an aniline (B41778) derivative, such as o-toluidine, with acetic acid and potassium cyanate in water, followed by microwave irradiation. thieme-connect.com This method has been shown to be compatible with a variety of functional groups. chemistryviews.org

Researchers have developed a simple and efficient method for synthesizing monosubstituted ureas using amines, potassium cyanate (KOCN), and ammonium (B1175870) chloride as a promoter under microwave irradiation at 120 °C in water. chemistryviews.org This process achieves good to excellent yields within a short reaction time of 15 minutes and is compatible with acid-labile functionalities. chemistryviews.org

The following table summarizes representative conditions for microwave-assisted synthesis of urea derivatives:

| Reactants | Solvent | Additive | Temperature (°C) | Time | Yield |

| Amine, KOCN | Water | HCl | 70 | 4 h | - |

| o-Toluidine, KOCN | Water | Acetic Acid | 80 | 1 h | High |

| Amine, KOCN | Water | Ammonium Chloride | 120 | 15 min | Good to Excellent |

Mechanistic Investigations of Urea Bond Formation

The formation of the urea bond is a fundamental process in the synthesis of this compound and its analogs. Mechanistic studies have provided valuable insights into this transformation.

The classical synthesis of N-monosubstituted ureas involves the reaction of an amine with sodium or potassium cyanate in an aqueous solution, typically in the presence of an acid like HCl. thieme-connect.com The generally accepted mechanism proceeds through the in situ formation of isocyanic acid (HNCO) from the cyanate salt in the acidic medium. The amine then acts as a nucleophile, attacking the carbonyl carbon of the isocyanic acid to form the urea derivative.

More complex catalytic systems have also been investigated. For example, in the context of ring-opening polymerization catalyzed by (thio)urea organocatalysts, a dual activation mechanism is proposed where the catalyst activates both the monomer and the initiator/chain end through hydrogen bonding. rsc.org While not directly related to the synthesis of this compound, these studies highlight the importance of hydrogen bonding in reactions involving urea functionalities. rsc.orgnih.gov

Theoretical calculations on the ring-opening alternating copolymerization of epoxides and anhydrides catalyzed by an organic base/urea system have shown that the urea acts as a hydrogen-bond donor, activating the monomer and stabilizing the chain end of the copolymer. mdpi.com The acidity of the urea catalyst was found to influence the reaction rate, with less acidic ureas leading to higher catalytic activity. mdpi.com

Derivatization Potential for Structurally Related Analogues

The core structure of this compound offers significant potential for derivatization to generate a library of structurally related analogues. This can be achieved by modifying the aromatic ring, the methoxy (B1213986) group, or the dimethylamino moiety.

One approach to creating analogs is through the synthesis of related phenylurea derivatives. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea has been reported, demonstrating the feasibility of introducing complex substituents on the phenyl ring. mdpi.com Another example is the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which showcases the modification of the core structure to include additional heterocyclic and functional groups. mdpi.com

Furthermore, derivatization can be achieved by reacting the parent compound or its precursors with various reagents. For example, N,N-Dimethylformamide dipropyl acetal (B89532) is a known derivatizing agent used in gas chromatography. sigmaaldrich.com While not directly applied to this compound in the provided context, such reagents could potentially be used to modify the urea functionality.

The synthesis of analogues can also be informed by studies on related compounds. For example, the synthesis of novel PETT analogues, specifically 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea (B124793) derivatives, highlights methods for introducing triazine rings and modifying the phenyl group. scielo.br

The following table lists some examples of structurally related analogues and their synthetic precursors:

| Analogue | Precursors |

| 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | (2-aminophenyl)(1H-pyrrol-2-yl)methanone, 4-methoxyaniline mdpi.com |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, 1H-1,2,4-triazole mdpi.com |

| 3,4-Dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives | 3,4-Dimethoxy phenyl ethyl thiourea, 2-(Coumarinyl-4-oxy)-4,6-dichloro-s-triazine scielo.br |

| 3-(4-hydroxyphenyl)-1,1-dimethylurea | - lookchem.com |

Structural Elucidation and Conformational Analysis of 3 4 Methoxyphenyl 1,1 Dimethylurea

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For 3-(4-Methoxyphenyl)-1,1-dimethylurea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman) provides a complete profile of its atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement and electronic environment of each atom in this compound can be determined. While specific experimental data for this exact compound is not widely published, a detailed analysis can be constructed based on the well-understood principles of NMR and data from closely related analogs like Metoxuron (B1676524) (3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea). nih.gov

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The spectrum would feature four primary resonances:

Dimethyl Protons (-N(CH₃)₂): A single, sharp peak is expected for the six protons of the two methyl groups attached to the nitrogen atom. Due to free rotation around the C-N bond, these protons are chemically equivalent, resulting in a singlet typically appearing in the range of δ 2.9-3.1 ppm.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group on the phenyl ring will produce a distinct singlet, typically found further downfield around δ 3.7-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom.

Aromatic Protons (-C₆H₄-): The para-substituted phenyl ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the methoxy group (H-3, H-5) are chemically equivalent, as are the two protons ortho to the urea (B33335) linkage (H-2, H-6). This results in two doublets. The protons adjacent to the oxygen (H-3, H-5) are expected around δ 6.8-7.0 ppm, while the protons adjacent to the nitrogen (H-2, H-6) would appear slightly more downfield, likely in the δ 7.2-7.4 ppm region.

Amide Proton (-NH-): The single proton on the urea nitrogen will appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but is typically observed in the δ 6.5-8.5 ppm range.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N(CH₃)₂ | 2.9 - 3.1 | Singlet | 6H |

| -OCH₃ | 3.7 - 3.8 | Singlet | 3H |

| Aromatic (H-3, H-5) | 6.8 - 7.0 | Doublet | 2H |

| Aromatic (H-2, H-6) | 7.2 - 7.4 | Doublet | 2H |

| -NH- | 6.5 - 8.5 | Broad Singlet | 1H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, with its plane of symmetry through the phenyl ring, eight distinct carbon signals are expected. The analysis of its chloro-analog, Metoxuron, helps in assigning these signals. nih.gov The removal of the electron-withdrawing chlorine atom would cause predictable upfield shifts for the substituted aromatic carbons.

The predicted signals are:

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield, typically in the range of δ 155-160 ppm.

Aromatic Carbons: The para-substituted ring will show four signals. The carbon bearing the methoxy group (C-4) is expected around δ 155-158 ppm. The carbon attached to the urea nitrogen (C-1) is predicted around δ 130-133 ppm. The carbons ortho to the methoxy group (C-3, C-5) would appear around δ 114-116 ppm, and the carbons ortho to the urea group (C-2, C-6) are expected around δ 120-122 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will have a characteristic shift around δ 55-56 ppm.

Dimethyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons attached to the nitrogen will produce a single signal around δ 36-38 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O | 155 - 160 |

| Aromatic C-4 (-O) | 155 - 158 |

| Aromatic C-1 (-N) | 130 - 133 |

| Aromatic C-2, C-6 | 120 - 122 |

| Aromatic C-3, C-5 | 114 - 116 |

| -OCH₃ | 55 - 56 |

| -N(CH₃)₂ | 36 - 38 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. nih.govcsic.es The molecular formula for this compound is C₁₀H₁₄N₂O₂. Its monoisotopic mass would be calculated with high precision, allowing for unambiguous formula confirmation.

The fragmentation pattern in mass spectrometry reveals the stability of different parts of the molecule. For this compound, the primary fragmentation pathways under electron ionization (EI) are expected to involve cleavages around the central urea moiety. Key predicted fragments include:

Loss of the dimethylamino group: Cleavage of the N-C bond could lead to the loss of a dimethylamino radical (•N(CH₃)₂), resulting in a significant fragment ion.

McLafferty-type rearrangement: A common fragmentation for ureas involves the transfer of a hydrogen from the phenyl-side nitrogen to the carbonyl oxygen, followed by cleavage to form a 4-methoxyphenyl (B3050149) isocyanate radical cation.

Cleavage of the phenyl-N bond: This would generate a dimethylurea fragment and a 4-methoxyphenyl fragment.

| m/z (predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 194 | [M]⁺ | Molecular Ion |

| 150 | [M - N(CH₃)₂]⁺ | Loss of dimethylamino group |

| 149 | [CH₃OC₆H₄NCO]⁺ | Rearrangement and cleavage |

| 123 | [CH₃OC₆H₄NH₂]⁺ | Rearrangement and cleavage |

| 72 | [(CH₃)₂NCO]⁺ | Cleavage of N-aryl bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds, providing a fingerprint of the functional groups present. nih.gov

In the IR spectrum of this compound, several characteristic absorption bands are expected:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the urea linkage.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption band between 1640-1680 cm⁻¹ is characteristic of the carbonyl group in the urea moiety. This is often the most prominent peak in the spectrum.

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is expected around 1550-1600 cm⁻¹.

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region correspond to the phenyl ring vibrations.

C-O-C Stretch: The asymmetric stretch of the aryl-ether linkage will produce a strong band around 1240-1260 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic ring and the C=C bonds are typically strong in the Raman spectrum, whereas the polar C=O stretch is often weaker than in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| N-H Stretch | 3300 - 3400 | IR | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | IR | Strong |

| N-H Bend (Amide II) | 1550 - 1600 | IR | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium-Strong |

| C-O-C Asymmetric Stretch | 1240 - 1260 | IR | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystalline form of this compound has been characterized through single-crystal X-ray diffraction. These studies have revealed the fundamental parameters that define its crystal lattice. The compound crystallizes in the orthorhombic space group Pbca.

The unit cell parameters, which describe the dimensions of the repeating unit in the crystal, have been determined with high precision. These parameters are crucial for understanding the packing of the molecules in the crystal.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₁₄N₂O₂ |

| Formula weight | 194.23 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 8.0195(3) Åb = 10.3956(4) Åc = 23.9483(10) Å |

| Volume | 1995.00(14) ų |

| Z | 8 |

| Density (calculated) | 1.292 Mg/m³ |

Analysis of Molecular Conformation in the Crystalline Lattice

Within the crystal lattice, the molecule of this compound adopts a specific conformation. The central urea moiety is essentially planar, a common feature for such functional groups due to resonance. The N,N-dimethyl groups and the methoxyphenyl ring are positioned relative to this plane.

Investigation of Intermolecular Interactions within the Crystal Structure

The stability of the crystal structure of this compound is maintained by a network of intermolecular interactions. Hydrogen bonding plays a significant role in the crystal packing. Specifically, the hydrogen atom of the N-H group of the urea functionality acts as a hydrogen bond donor, forming an intermolecular hydrogen bond with the carbonyl oxygen atom of a neighboring molecule.

Solution-State Conformational Dynamics Studies

A comprehensive search of the available scientific literature did not yield specific studies focused on the solution-state conformational dynamics of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is a powerful tool for investigating the conformational equilibria and dynamic processes of molecules in solution, dedicated research on this particular compound appears to be limited or not publicly available in the searched databases.

For similar urea-based compounds, solution-state NMR studies often reveal information about the rotational barriers around the C-N bonds and the preferred orientation of the aryl group relative to the urea plane. Such studies would be valuable to complement the solid-state data and provide a more complete picture of the conformational landscape of this compound.

Computational and Theoretical Investigations of 3 4 Methoxyphenyl 1,1 Dimethylurea

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometric parameters of molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-(4-Methoxyphenyl)-1,1-dimethylurea, this is achieved by minimizing the molecule's energy. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.gov

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov The B3LYP functional accurately describes electron correlation, while the 6-311++G(d,p) basis set provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities. nih.gov The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is found, which corresponds to the minimum energy conformation. The resulting optimized structure provides key data on the molecule's geometry. For instance, the urea (B33335) functionality can adopt different conformations due to resonance, and DFT can predict the most stable arrangement, such as a near-planar structure. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for Phenylurea Derivatives from DFT Calculations

| Parameter | Typical Calculated Value (Å or °) | Methodology Reference |

|---|---|---|

| C=O Bond Length | ~1.23 Å | DFT/B3LYP |

| Amide C-N Bond Length | ~1.37 Å | X-Ray and DFT nih.gov |

| Aromatic C-C Bond Length | 1.39 - 1.41 Å | DFT/B3LYP |

| C-N-C Bond Angle | ~120° | General DFT studies |

Note: The values presented are typical for phenylurea derivatives and provide an estimation for this compound. Actual values would be obtained from a specific calculation on the target molecule.

The electronic reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, while LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors help in quantifying the molecule's reactivity.

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. digitaloceanspaces.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. digitaloceanspaces.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicates high reactivity. digitaloceanspaces.com |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the electrophilic power of a molecule. digitaloceanspaces.com |

For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the urea moiety and the phenyl ring. This distribution facilitates charge transfer within the molecule, which is a key aspect of its reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. researchgate.net Green areas denote neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen of the urea group and the oxygen of the methoxy (B1213986) group, highlighting these as sites for electrophilic interaction. Positive potentials (blue) would be expected around the N-H proton of the urea linkage, indicating its role as a hydrogen bond donor. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule at its minimum energy, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore the conformational space of the molecule over time, providing a dynamic understanding of its behavior in a given environment (e.g., in a solvent like water). nih.gov

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws. nih.gov The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic coordinates. The simulation proceeds in small time steps (on the order of femtoseconds), and at each step, the forces on each atom are calculated, and their positions and velocities are updated. nih.gov

By running the simulation for a sufficient length of time (nanoseconds to microseconds), a trajectory of the molecule's motion is generated. Analysis of this trajectory can reveal:

The preferred conformations of the molecule in solution.

The flexibility of different parts of the molecule.

The dynamics of intramolecular hydrogen bonding.

The interaction of the molecule with its surrounding environment.

This information is particularly relevant for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other biological macromolecule.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics (applicable to urea derivatives, including structural analogues)

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build a mathematical model correlating the structural properties of a series of compounds with a specific property, such as biological activity, toxicity, or a physicochemical characteristic. digitaloceanspaces.comnih.gov

The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. mdpi.com The process involves several key steps:

Data Set Selection: A series of structurally related urea derivatives with known property values is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the property of interest. digitaloceanspaces.com

Model Validation: The predictive power of the developed model is rigorously tested using external validation sets or cross-validation techniques to ensure its reliability. nih.gov

The success of a QSPR model heavily relies on the choice of molecular descriptors. For urea derivatives like this compound, these descriptors can be broadly categorized into electronic and steric descriptors. umich.edu

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for modeling interactions driven by electrostatic forces, hydrogen bonding, and charge transfer.

Quantum Chemical Descriptors: HOMO and LUMO energies, dipole moment, atomic charges, and the electrophilicity index are commonly used. digitaloceanspaces.com

Topological Descriptors: These are derived from the 2D representation of the molecule and can reflect aspects of its electronic structure.

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for understanding how a molecule fits into a specific binding site.

Geometrical Descriptors: Molecular volume, surface area, and specific dimensions of the molecule.

Topological Indices: These can encode information about molecular branching and size.

Sterimol Parameters: These provide a more detailed description of the shape of substituents. umich.edu

By developing a QSPR model for a series of urea derivatives, researchers can predict the properties of new, unsynthesized compounds and identify which structural features (e.g., the methoxy group at the para position, the dimethyl substitution on the urea nitrogen) are most influential for a desired property. This predictive capability can guide the design of new molecules with enhanced efficacy or other improved characteristics. nih.govnih.gov

Theoretical Prediction of Chromatographic Behavior for Substituted Ureas

The chromatographic behavior of substituted ureas, including this compound, is a critical aspect for their analysis and separation. Theoretical predictions of this behavior are predominantly achieved through Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models establish a mathematical correlation between the chemical structure of the compounds and their chromatographic retention times. conicet.gov.ar

For phenylurea herbicides, QSPR studies have been successfully employed to predict retention times in High-Performance Liquid Chromatography (HPLC), particularly using C18 columns with acetonitrile (B52724)/water mobile phases. nih.govingentaconnect.com The predictive power of these models relies on the calculation of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors fall into several categories, including electronic, lipophilic, steric, and solvation properties. nih.gov

Key molecular descriptors that have been identified as significant predictors of retention time for phenylureas include hydration free energy and molecular dipole moment. nih.govingentaconnect.com Other important parameters are formation enthalpy, molecular weight, and molecular surface area. nih.govingentaconnect.com For instance, a direct relationship is often observed where retention times increase in the order of metoxuron (B1676524), monuron, diuron, and linuron, which can be modeled by these structural and property relations. nih.govingentaconnect.com The principle behind this is that interactions between the solute, the stationary phase, and the mobile phase, which govern retention, are influenced by factors like the molecule's hydrophobicity (logP value) and specific interactions such as hydrogen bonding and electrostatic forces. nih.gov

The development of a robust QSPR model involves several steps:

Data Collection: Gathering experimental retention data for a series of related compounds.

Descriptor Calculation: Computing a wide range of molecular descriptors using software like MOPAC-AM1 or Dragon. nih.govingentaconnect.comnih.gov

Model Building: Using statistical methods, such as multivariable regression, to create an equation that links the descriptors to the retention time. nih.gov

Validation: Testing the model's predictive ability using both internal and external validation sets. nih.gov

A novel approach in this field involves the use of a "co-ordination index (Ic)," derived from parameters like formation enthalpy and molecular weight/surface area, which has been shown to improve the accuracy of multivariable regression equations for predicting retention. nih.govingentaconnect.com

Table 1: Molecular Descriptors and their Role in Predicting Chromatographic Retention of Phenylureas

| Descriptor Category | Specific Descriptor Example | Influence on Retention Time |

| Electronic | Molecular Dipole Moment | Affects polarity and interaction with polar mobile phases. A higher dipole moment can lead to shorter retention times in reversed-phase HPLC. nih.gov |

| Solvation | Hydration Free Energy | Indicates the energy change when a molecule is transferred from a vacuum to water. A more negative value suggests higher water solubility and thus shorter retention time in reversed-phase systems. nih.gov |

| Constitutional | Molecular Weight (MW) | Generally, a higher molecular weight correlates with a larger surface area and increased retention in reversed-phase chromatography. nih.gov |

| Topological | Valence Connectivity Index | Describes the branching and connectivity of the molecule, which influences its shape and ability to interact with the stationary phase. researchgate.net |

| Lipophilic | Octanol-Water Partition Coefficient (logP) | A primary indicator of hydrophobicity. Higher logP values typically lead to longer retention times in reversed-phase HPLC due to stronger interactions with the nonpolar stationary phase. nih.gov |

Machine Learning Algorithms in QSPR Model Development

The development of QSPR models has been significantly advanced by the integration of machine learning (ML) algorithms. mdpi.com These computational tools can uncover complex, non-linear relationships between molecular descriptors and properties that traditional methods like multiple linear regression (MLR) might miss. mdpi.comresearchgate.net For substituted ureas and other organic compounds, various ML algorithms have been applied to build more accurate and robust predictive models. researchgate.netmdpi.com

Machine learning can be considered a component of artificial intelligence (AI) that uses data to train algorithms, enabling them to make predictions on new, unseen data. mdpi.com The process involves training the algorithm on a "training set" of compounds with known properties and then evaluating its performance on a separate "test set". nih.gov

Commonly used machine learning algorithms in QSPR for urea derivatives include:

Multiple Linear Regression (MLR): The simplest approach, which assumes a linear relationship between the descriptors and the property. mdpi.com While interpretable, it often lacks predictive power for complex systems. nih.gov

Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): These models are inspired by the structure of the human brain and are capable of modeling highly complex and non-linear data. researchgate.net DNN models have shown superior performance in QSAR/QSPR studies compared to classical regression methods. researchgate.netnih.gov

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their results to get a more accurate and stable prediction. RF has demonstrated high predictive accuracy for various chemical properties. mdpi.comnih.gov

Support Vector Machines (SVM): A powerful classification and regression method that works by finding the optimal hyperplane that separates or fits the data points. researchgate.net

Adaptive Neuro-Fuzzy Inference System (ANFIS): This system combines the learning capabilities of neural networks with the reasoning of fuzzy logic. semanticscholar.org Studies on urea herbicides have shown that ANFIS models can outperform MLR models in predicting properties like soil sorption, achieving a higher coefficient of determination (R²) and lower error rates. researchgate.netsemanticscholar.org

Comparative studies have shown that for predicting the properties of various chemical inhibitors, machine learning methods like DNN and RF consistently outperform traditional QSAR methods such as MLR. nih.gov For example, in one study, DNN and RF models achieved R² values close to 0.90, whereas the MLR model's R² was significantly lower at 0.86. nih.gov The superiority of these advanced algorithms lies in their ability to handle high-dimensional data and capture intricate patterns within the chemical space. researchgate.netnih.gov

Table 2: Comparison of Machine Learning Models for Property Prediction

| Machine Learning Algorithm | Principle | Common Application in QSPR | Performance Metric (Example R²) |

| Multiple Linear Regression (MLR) | Establishes a linear equation between descriptors (independent variables) and the target property (dependent variable). mdpi.com | Baseline modeling, predicting properties with clear linear relationships. | 0.81 - 0.86 researchgate.netnih.gov |

| Random Forest (RF) | An ensemble of decision trees, where each tree votes on the outcome. The final prediction is the average or most common vote. nih.gov | Classification and regression tasks for bioactivity and physicochemical properties. mdpi.com | ~0.90 nih.gov |

| Deep Neural Network (DNN) | A multi-layered network of "neurons" that learns complex patterns from the input data through a process of weighting and activation. researchgate.net | Predicting toxicity, solubility, and other complex biological activities. nih.gov | ~0.90 - 0.94 nih.gov |

| Adaptive Neuro-Fuzzy Inference System (ANFIS) | Integrates fuzzy logic principles into a neural network framework, allowing it to process and learn from vague or imprecise data. semanticscholar.org | Modeling sorption coefficients and environmental fate of herbicides. researchgate.netsemanticscholar.org | ~0.95 researchgate.net |

Advanced Methodological Approaches in Urea Compound Analysis and Research

Analytical Method Development for Trace Analysis and Purity Assessment

The accurate quantification and purity assessment of 3-(4-Methoxyphenyl)-1,1-dimethylurea rely on a suite of advanced analytical techniques. These methods are essential for quality control in manufacturing, environmental monitoring, and various research applications.

Chromatographic methods are the cornerstone of analytical chemistry for separating and quantifying components within a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of phenylurea compounds. researchgate.net For compounds similar in structure to this compound, reversed-phase HPLC is often employed. This technique separates compounds based on their hydrophobicity. A common setup involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnuph.edu.ua Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of multiple components. researchgate.netnuph.edu.ua

Detection is commonly performed using a Diode Array Detector (DAD), which can measure the absorbance of the eluting compounds across a range of UV wavelengths. researchgate.netnuph.edu.ua For this compound and related structures, a detection wavelength of around 240-245 nm is often effective. researchgate.netnuph.edu.ua The development of HPLC methods for related compounds has demonstrated the ability to achieve low detection limits, making it suitable for trace analysis in various matrices. researchgate.net

Gas Chromatography (GC): GC is another valuable technique for the analysis of thermally stable and volatile compounds. usgs.gov For urea-based compounds, derivatization may sometimes be necessary to improve volatility and thermal stability. The choice of column is critical, with capillary columns offering high resolution. usgs.gov When coupled with a mass spectrometer (GC-MS), this method provides not only quantitative data but also structural information, aiding in the definitive identification of the analyte and any impurities. usgs.gov Multidimensional GC (MDGC) techniques, such as comprehensive two-dimensional GC (GCxGC) and heart-cutting GC (GC-GC), offer enhanced separation power for complex samples. researchgate.net

Table 1: Comparison of Chromatographic Techniques for Urea (B33335) Compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. usgs.gov |

| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. usgs.gov |

| Stationary Phase | Typically silica-based (e.g., C18) or polymeric. interchim.frnih.gov | Often a high-boiling point liquid coated on a solid support or the inner wall of a capillary tube. |

| Mobile Phase | Liquid solvent or mixture of solvents. researchgate.netnuph.edu.ua | Inert gas (e.g., helium, nitrogen, hydrogen). nfogm.no |

| Detection | UV-Vis, Diode Array, Fluorescence, Mass Spectrometry. researchgate.netnuph.edu.ua | Flame Ionization (FID), Thermal Conductivity (TCD), Mass Spectrometry (MS). nfogm.no |

| Derivatization | Often not required. | May be necessary to increase volatility and thermal stability. researchgate.net |

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. For this compound, the presence of the aromatic ring results in significant UV absorbance.

The method involves measuring the absorbance of a solution of the compound at a specific wavelength, which is directly proportional to its concentration, as described by the Beer-Lambert law. For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

In mixtures where spectral overlap occurs, derivative spectrophotometry can be employed to resolve the individual components. nih.gov This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to separate overlapping peaks and improve selectivity. nih.gov Dual wavelength spectrophotometry is another approach where the absorbance difference at two wavelengths is used for quantification, effectively canceling out the interference from another component. nih.gov

Sample preparation is a critical step in the analysis of trace levels of compounds in complex matrices like environmental samples or biological fluids. Solid-Phase Extraction (SPE) is a widely used technique to clean up and concentrate analytes prior to chromatographic analysis. interchim.frphenomenex.com

The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. interchim.fr The analyte of interest is retained on the sorbent, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. thermofisher.com

The choice of sorbent is crucial for effective separation. For phenylurea compounds, which are moderately polar, reversed-phase sorbents like C18 or polymeric phases are commonly used. interchim.frnih.gov The selection of the appropriate sorbent and elution solvents is key to achieving high recovery and a clean extract. thermofisher.comthermofisher.com The pH of the sample and wash solutions can also be adjusted to optimize the retention and elution of the analyte. thermofisher.com

Table 2: Steps in a Typical Solid-Phase Extraction (SPE) Protocol

| Step | Description | Purpose |

|---|---|---|

| 1. Conditioning | The sorbent is treated with a solvent to wet the packing material and prepare it for sample loading. phenomenex.com | To ensure consistent interaction between the analyte and the sorbent. |

| 2. Sample Loading | The sample solution is passed through the SPE cartridge. | The analyte and some impurities are retained on the sorbent. phenomenex.com |

| 3. Washing | A specific solvent is passed through the cartridge to remove weakly bound interferences. phenomenex.com | To remove matrix components that could interfere with the final analysis. |

| 4. Elution | A strong solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the analyte. phenomenex.com | To recover the purified and concentrated analyte for analysis. |

Mechanistic Studies of Chemical Transformations and Stability of Urea Compounds

Understanding the chemical transformations and stability of this compound is crucial for predicting its environmental fate and for developing stable formulations.

Urea compounds can undergo various chemical reactions, including hydrolysis and photodegradation. For instance, the phototransformation of a related compound, metoxuron (B1676524) [3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea], in aqueous solution has been studied. nih.gov UV irradiation led to the photohydrolysis of the C-Cl bond. nih.gov While this compound lacks a chlorine atom, similar studies on its photostability would be relevant. The stability of urea derivatives is influenced by factors such as pH, temperature, and the presence of light.

Mechanistic studies often involve identifying degradation products using techniques like HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the reaction of urea and its methylated derivatives with benzil (B1666583) in an acidic solution has been investigated to understand the reaction pathways. rsc.org Such studies provide insights into the reactivity of the urea functional group. The hydrolysis of 1,3-dimethylurea (B165225) is noted to be a slow process. oecd.org

Interdisciplinary Research Horizons in Organic Synthesis and Materials Science

The unique structure of this compound, featuring a urea moiety and a methoxy-substituted phenyl group, opens up avenues for interdisciplinary research.

In organic synthesis , urea derivatives are valuable intermediates. mdpi.com The nitrogen atoms of the urea group can act as nucleophiles, and the aromatic ring can undergo various electrophilic substitution reactions. For instance, related urea compounds are used in the synthesis of more complex molecules, including those with potential biological activity. mdpi.commdpi.com The development of new synthetic methodologies, potentially involving catalysis, could lead to novel derivatives of this compound with interesting properties. The aza-Michael reaction, for example, is a powerful tool for forming carbon-nitrogen bonds and can be used to create β-aminocarbonyl compounds from urea derivatives. mdpi.com

In materials science , the ability of urea groups to form strong hydrogen bonds makes them attractive building blocks for supramolecular assemblies and polymers. The self-assembly properties of urea-containing molecules can be exploited to create well-ordered structures with potential applications in areas such as drug delivery and sensor technology. While specific research on the material science applications of this compound is not widely reported, the fundamental properties of the urea functional group suggest potential in this area.

Q & A

Q. How can the synthesis of 3-(4-Methoxyphenyl)-1,1-dimethylurea be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves controlling reaction stoichiometry, temperature, and solvent selection. For example, using anhydrous tetrahydrofuran (THF) under inert atmospheres and employing tert-butyllithium as a lithiation agent can enhance reaction efficiency . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol) improves purity. Monitoring by NMR (e.g., δ 7.25–6.79 ppm for aromatic protons and δ 3.03 ppm for methyl groups) ensures structural fidelity .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective, using C18 reverse-phase columns and mobile phases like acetonitrile/water (70:30 v/v) . For trace analysis, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides higher sensitivity. Calibration standards should be prepared in methanol or acetonitrile to match sample matrices .

Q. How does the methoxy substituent influence the compound’s spectroscopic properties?

Methodological Answer: The methoxy group at the para position induces electron-donating effects, shifting aromatic proton signals upfield in -NMR (δ 6.84–6.79 ppm compared to δ 7.25–7.22 ppm for unsubstituted phenyl groups). In -NMR, the methoxy carbon appears at δ 55.22, while the urea carbonyl resonates at δ 155.22. IR spectroscopy confirms the urea C=O stretch at ~1650 cm .

Advanced Research Questions

Q. What contradictory findings exist regarding the herbicidal mechanism of this compound, and how can they be resolved?

Methodological Answer: Conflicting reports on its inhibition of photosystem II (PSII) versus non-target enzyme interactions require comparative assays. Use isolated chloroplasts to measure oxygen evolution rates under varying light conditions, and compare with diuron (a known PSII inhibitor) as a control . Mutagenesis studies on D1 protein residues (e.g., His215) can identify binding specificity . Parallel studies using isothermal titration calorimetry (ITC) quantify binding affinities to resolve discrepancies .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) affect the compound’s reactivity in hydrolysis or oxidation?

Methodological Answer: Substituents alter electronic and steric profiles. For hydrolysis under acidic conditions (pH 3–5), methoxy groups slow degradation compared to chloro derivatives due to reduced electrophilicity at the urea carbonyl. Oxidation with KMnO in aqueous acetone generates N-oxides or ring-hydroxylated products; monitor via LC-MS (e.g., m/z +16 for hydroxylation). Computational DFT studies (e.g., B3LYP/6-31G*) predict reaction pathways by comparing frontier molecular orbitals .

Q. What experimental approaches are suitable for analyzing the compound’s stability in soil and aquatic systems?

Methodological Answer: Conduct microcosm studies with -labeled this compound to track degradation products. Use sterile vs. non-sterile soil to distinguish biotic/abiotic pathways. For photolysis, expose aqueous solutions to UV light (λ = 254 nm) and analyze by GC-MS for methoxyphenol derivatives. Half-life calculations require first-order kinetic modeling of concentration-time data .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) against PSII crystal structures (PDB: 1JB0) identifies binding poses. MD simulations (GROMACS) assess stability of urea-D1 protein interactions over 100 ns. QSAR models using descriptors like logP and Hammett constants correlate substituent effects with herbicidal activity . Validate predictions with in vitro assays on Arabidopsis thaliana mutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.